1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Overview
Description
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities . They are used in the discovery of novel molecules with excellent agricultural activities . They are also used in the development of energetic materials .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .
Molecular Structure Analysis
The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary. For example, some compounds have attractive single crystal densities of 1.91 and 1.94 g·cm –3 (at 20°C), respectively .
Scientific Research Applications
Agricultural Pesticides
1,2,4-Oxadiazole derivatives, which are structurally similar to your compound, have been found to exhibit a broad spectrum of agricultural biological activities . They have been synthesized and evaluated for their agricultural activities, including nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Antibacterial Agents
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . These results suggest that 1,2,4-oxadiazole derivatives could be potential alternative templates for discovering novel antibacterial agents .
Antifungal Agents
1,2,4-Oxadiazole derivatives have also been evaluated for their antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . This suggests that similar compounds might also have potential as antifungal agents.
Biomedical Applications
Pyrazolo[3,4-b]pyridines, which are structurally similar to your compound, have been synthesized and studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Inhibitory Activity
Some pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity, with IC50 values compared to control drug sorafenib . This suggests that similar compounds might also have potential as inhibitors in biomedical research.
Anti-inflammatory and Analgesic Activities
Indole derivatives, which are structurally similar to your compound, have shown anti-inflammatory and analgesic activities . This suggests that similar compounds might also have potential as anti-inflammatory and analgesic agents.
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-oxadiazoles and pyrazolopyridines. Compounds in these classes have been found to exhibit a wide range of biological activities, including anticancer , anti-inflammatory , and antioxidant properties.
Mode of Action
Many oxadiazole derivatives have been found to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the biological activities of similar compounds, it could potentially affect pathways related to inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Many oxadiazole derivatives are known to have good bioavailability and stability .
Result of Action
Based on the activities of similar compounds, it could potentially have anti-inflammatory, antioxidant, and anticancer effects .
Future Directions
The design and synthesis of new energetic compounds have been of interest worldwide for many years. New heterocyclic energetic compounds play an important role, mainly because of their positive heat of formation, thermal stability, and increased oxygen balance over the respective carbocyclic analogs .
properties
IUPAC Name |
3-methyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O.ClH/c1-6-12-10(16-14-6)9-7-5-11-4-3-8(7)15(2)13-9;/h11H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEUMZSCIUCJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NN(C3=C2CNCC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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